3-(Nitromethyl)cyclohexanone

Description

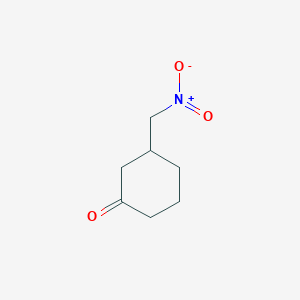

Structure

2D Structure

3D Structure

Properties

CAS No. |

50870-56-9 |

|---|---|

Molecular Formula |

C7H11NO3 |

Molecular Weight |

157.17 g/mol |

IUPAC Name |

3-(nitromethyl)cyclohexan-1-one |

InChI |

InChI=1S/C7H11NO3/c9-7-3-1-2-6(4-7)5-8(10)11/h6H,1-5H2 |

InChI Key |

KZRJSGQVSDJUFG-UHFFFAOYSA-N |

SMILES |

C1CC(CC(=O)C1)C[N+](=O)[O-] |

Canonical SMILES |

C1CC(CC(=O)C1)C[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies for 3 Nitromethyl Cyclohexanone and Its Analogs

Direct Synthetic Routes via Carbon-Carbon Bond Formation

The most direct approaches to synthesizing 3-(nitromethyl)cyclohexanone involve the formation of a new carbon-carbon bond between a cyclohexanone-derived species and a nitromethane (B149229) equivalent.

Base-Catalyzed Henry (Nitroaldol) Reaction with Cyclohexanone (B45756)

The Henry, or nitroaldol, reaction is a classical and versatile method for C-C bond formation. redalyc.org It involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. In the context of this compound, the reaction between cyclohexanone and nitromethane in the presence of a base initially forms 1-(nitromethyl)cyclohexan-1-ol. This intermediate can then undergo further reactions to yield the target compound.

The reaction is typically catalyzed by a variety of bases, both organic and inorganic. For instance, the use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) has been reported. In one procedure, cyclohexanone is reacted with an excess of nitromethane using DBU as a catalyst, which can lead to a domino nitroaldol/elimination/1,4-addition sequence. scielo.br Another example describes leaving cyclohexanone with nitromethane and 5-diazabicyclo-[4.3.0]non-5-ene (DBN) in isopropanol (B130326) at room temperature for two days, resulting in a high yield of this compound. prepchem.com

Inorganic bases like potassium carbonate (K2CO3) have also been employed. scielo.brscielo.br The reaction of cyclohexanone with nitromethane in the presence of K2CO3 can produce the intermediate β-nitroalcohol, 1-(nitromethyl)cyclohexan-1-ol. scielo.brscielo.br The conditions for these reactions are generally mild, often proceeding at room temperature. redalyc.orgscielo.br

| Catalyst | Reactants | Solvent | Conditions | Product | Yield |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | Cyclohexanone, Nitromethane | Not specified | Not specified | 1,3-dinitroalkane derivative | 45% |

| 5-Diazabicyclo[4.3.0]non-5-ene (DBN) | Cyclohexanone, Nitromethane | Isopropanol | Room Temperature, 2 days | This compound | 100% |

| Potassium Carbonate (K2CO3) | Cyclohexanone, Nitromethane | Not specified | Room Temperature, 18 hours | 1-(Nitromethyl)cyclohexan-1-ol | 60% |

| Sodium Ethoxide | Cyclohexanone, Nitromethane | Ethanol | 45 ± 3°C, 3 hours | Sodium salt of 1-(nitromethyl)cyclohexanol | Not specified |

Michael Addition of Nitroalkanes to α,β-Unsaturated Cyclohexenones

The Michael addition represents another powerful strategy for the synthesis of this compound. This reaction involves the conjugate addition of a nucleophile, in this case, a nitroalkane anion, to an α,β-unsaturated carbonyl compound. For the synthesis of this compound, the starting material is 2-cyclohexenone.

The reaction is typically carried out in the presence of a base, which deprotonates the nitroalkane to form the nucleophilic nitronate anion. This anion then attacks the β-carbon of the cyclohexenone, leading to the formation of the desired product. Various catalytic systems have been developed to promote this transformation efficiently. For instance, long-chain dicationic ammonium (B1175870) salts have been shown to be effective phase-transfer catalysts for the Michael addition of active methylene (B1212753) compounds to 2-cyclohexenone under solvent-free conditions with ultrasonic irradiation. tubitak.gov.tr

The reaction can also be promoted by organocatalysts. For example, the Michael addition of aldehydes to nitroalkenes can be catalyzed by diphenylprolinol silyl (B83357) ether. ethz.ch While this example involves an aldehyde as the Michael donor, the principle of activating the acceptor (the α,β-unsaturated system) is relevant.

Catalytic Asymmetric Michael Addition for Enantioselective Synthesis of this compound

Achieving enantioselectivity in the synthesis of this compound is a significant challenge that can be addressed through catalytic asymmetric Michael addition. This approach utilizes chiral catalysts to control the stereochemical outcome of the reaction, leading to the preferential formation of one enantiomer.

Chiral bifunctional organocatalysts, such as those derived from primary amines and thiourea (B124793), have proven effective in catalyzing the enantioselective Michael addition of nitroalkanes to α,β-unsaturated ketones. koreascience.kr For instance, the reaction of α-nitroacetate with α,β-unsaturated enones, catalyzed by a chiral primary amine catalyst, can produce chiral δ-keto-α-nitroacetates with good to high enantioselectivity. These adducts can then be converted to the corresponding chiral γ-nitro ketones, including (3R)-3-(Nitromethyl)cyclohexanone. koreascience.kr

Another successful approach involves the use of pyrrolidine-based bifunctional benzoylthiourea (B1224501) catalysts in water. nih.gov These catalysts have been shown to effectively promote the asymmetric Michael addition of cyclohexanone to various nitroolefins, affording the products in good yields and with excellent diastereoselectivities and enantioselectivities. nih.gov The development of such catalytic systems is crucial for accessing optically active this compound and its derivatives, which are valuable building blocks in the synthesis of complex chiral molecules.

Synthesis of Structurally Related this compound Derivatives

The synthetic methodologies applied to this compound can be extended to produce a variety of structurally related derivatives with different substitution patterns on the cyclohexanone ring.

Synthesis of 4,4-Diphenyl-2-formyl-3-(nitromethyl)cyclohexanone

The synthesis of more complex derivatives such as 4,4-diphenyl-2-formyl-3-(nitromethyl)cyclohexanone involves multi-step sequences that often build upon the core reactions discussed previously. While a direct synthesis for this specific compound is not detailed in the provided context, its structure suggests a synthetic strategy that could involve a tandem Michael-Henry reaction. An organocatalytic asymmetric tandem Michael-Henry reaction has been developed, which allows for the synthesis of highly functionalized cyclohexanes with multiple stereocenters. acs.org This type of reaction, catalyzed by compounds like 9-amino-9-deoxyepiquinine, can create complex cyclic structures with excellent stereocontrol. acs.org

General Strategies for α-Nitroketone Synthesis Relevant to this compound Precursors

The synthesis of α-nitroketones is a crucial area of organic chemistry, as these compounds are valuable intermediates for creating more complex molecules, including various biologically active derivatives. researchgate.netchemistryviews.org Their utility stems from the presence of two adjacent functional groups: a carbonyl group and a strong electron-withdrawing nitro group. chemistryviews.org This arrangement allows them to act as effective nucleophiles in reactions like Michael additions and Mannich reactions. chemistryviews.org

A primary and classical method for preparing α-nitroketones is the oxidation of the corresponding β-nitro alcohols. wikipedia.org These nitro alcohol precursors are typically synthesized through the Henry reaction (also known as the nitroaldol reaction), which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.orgscielo.br

Several oxidizing agents can be employed for the conversion of β-nitro alcohols to α-nitroketones. Chromate-based reagents have been historically significant. A modified procedure using potassium dichromate in a sulfuric acid solution has been shown to be effective for preparing a series of alkyl and aryl α-nitro ketones with short reaction times, which facilitates the isolation of pure products. nih.govresearchgate.net This method represents an improvement over older techniques that required much longer reaction periods. nih.gov Other chromium-based oxidants include chromium(VI) oxide supported on wet alumina, which can be used in a one-pot procedure following a solvent-free Henry reaction. researchgate.netnih.gov Alternative oxidation methods that have been reported for alcohols and are applicable in this context include the use of Pyridinium chlorochromate (PCC) and the Swern oxidation. nih.govresearchgate.net

The general procedure for chromate (B82759) oxidation involves the gradual addition of the nitro alcohol to the potassium dichromate solution, followed by the dropwise addition of sulfuric acid. nih.gov The product is then extracted, washed, and purified. nih.govresearchgate.net

Table 1: Examples of α-Nitroketone Synthesis via Oxidation of Nitro Alcohols

| Nitro Alcohol Precursor | Oxidizing Agent/Conditions | α-Nitroketone Product | Reference |

|---|---|---|---|

| 1-Nitro-2-propanol | Potassium dichromate, Sulfuric acid | 1-Nitro-2-propanone | nih.gov |

| 1-Nitro-2-butanol | Potassium dichromate, Sulfuric acid | 1-Nitro-2-butanone | nih.gov |

| 3-Nitro-2-pentanol | Potassium dichromate, Sulfuric acid | 3-Nitro-2-pentanone | nih.gov |

| 1-(Nitromethyl)cyclohexanol | Sodium dichromate, Sulfuric acid | Not specified, general method | nih.gov |

Three-component reactions represent an efficient strategy for constructing complex molecules in a single step, and they have been applied to the synthesis of heterocyclic systems using α-nitroketones as building blocks. researchgate.netrsc.org These reactions leverage the reactivity of the α-nitroketone, often in the presence of a base, to engage with two other components, such as an aldehyde and another nucleophile or a dipolarophile. researchgate.netmdpi.com

For instance, α-nitroketones can participate in 1,3-dipolar cycloaddition reactions with alkenes and alkynes to form isoxazolines and isoxazoles, respectively. mdpi.com In this process, the α-nitroketone is converted into a nitrile oxide intermediate, which then undergoes cycloaddition. Chloramine-T has been identified as an effective and practical base to facilitate this transformation. mdpi.com Another example involves the reaction of cyclic α-nitroketones with aromatic 1,2-dialdehydes in the presence of a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), leading to highly functionalized and diastereomerically enriched 2-nitroindane-1,2-diols. researchgate.net

Table 2: Examples of Three-Component Reactions Involving α-Nitroketones

| α-Nitroketone | Other Reactants | Catalyst/Base | Product Type | Reference |

|---|---|---|---|---|

| 2-Nitroacetophenone | Allylbenzene | Chloramine-T | 3-Benzoyl-5-phenylmethyl-2-isoxazoline | mdpi.com |

| 2-Nitroacetophenone | 1-Hexyne | Chloramine-T | 3-Benzoyl-5-butylisoxazole | mdpi.com |

| 2-Nitrocycloheptanone | Phthalaldehyde | DBU | 2-Nitroindane-1,2-diol derivative | researchgate.net |

The synthesis of α-nitroketones can also be achieved through the hydrolysis of intermediates derived from nitroalkenes. Nitroalkenes are versatile Michael acceptors, readily reacting with various nucleophiles to form adducts that can be further transformed.

One such method involves the alkaline hydrolysis of 2-morpholino-1-nitroalkenes, which provides a safe route to the salts of α-nitroketones. researchgate.net This strategy utilizes the reaction of a nitroalkene with morpholine (B109124) to form an enamine-like adduct, which is subsequently hydrolyzed to yield the desired α-nitroketone salt. researchgate.net

Another approach involves the reaction of enamines with nitroalkenes. ub.edu The addition of an aldehyde enamine to a nitroalkene can form a cyclobutane (B1203170) intermediate. ub.edu Under specific conditions, including the presence of water, this four-membered ring can undergo opening and subsequent hydrolysis to yield a 4-nitrobutanal, which is a Michael-like adduct. ub.edu While this example leads to a nitro-aldehyde, the principle of hydrolyzing a nitroalkene adduct is a relevant general strategy.

Table 3: Synthesis of α-Nitroketones via Hydrolysis of Nitroalkene Adducts

| Nitroalkene Derivative | Reaction Partner/Conditions | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 2-Morpholino-1-nitroalkenes | Alkaline Hydrolysis | Not specified | α-Nitroketone salts | researchgate.net |

Mechanistic and Stereochemical Aspects in 3 Nitromethyl Cyclohexanone Chemistry

Control of Stereochemistry

The synthesis of 3-(nitromethyl)cyclohexanone and related compounds often creates one or more new stereocenters. Controlling the absolute and relative configuration of these stereocenters is a central challenge in synthetic chemistry.

When a reaction can form two or more diastereomers, diastereoselectivity refers to the preference for the formation of one over the others. In the context of the Henry reaction between a substituted cyclohexanone (B45756) and a nitroalkane, two new stereocenters can be formed, leading to the possibility of syn and anti diastereomers.

| Reaction Type | Catalyst/Reagent | Substrates | Diastereomeric Ratio (dr) | Reference |

|---|---|---|---|---|

| Michael-Aldol Domino | DBU | Trisubstituted Michael Acceptor + β-keto ester | >20:1 | nih.gov |

| Henry Reaction | Chiral Quaternary Salt | S-aldehyde + Nitromethane (B149229) | 17:1 | psu.edu |

| Henry Reaction | Potassium Fluoride | S-aldehyde + Nitromethane | 4:1 | psu.edu |

| Michael/Henry Tandem | Diphenylprolinol Silyl (B83357) Ether | Nitroalkene + Pentane-1,5-dial | Good to Excellent | mdpi.com |

Enantioselectivity is the preferential formation of one enantiomer over its mirror image. Achieving high enantioselectivity is critical, particularly in pharmaceutical synthesis, as different enantiomers can have vastly different biological activities. rsc.org Chiral induction in the synthesis of molecules like this compound is typically achieved using chiral catalysts or auxiliaries.

Chiral Catalysis: As mentioned, chiral metal complexes and organocatalysts are the cornerstones of modern asymmetric synthesis. wikipedia.orgrsc.org In the Michael addition of nitromethane to cyclohexenone, for instance, a chiral thiourea (B124793) catalyst derived from cinchonidine (B190817) can effectively control the enantiofacial attack of the nitronate on the cyclohexenone ring. The stereochemistry of the catalyst directly dictates the absolute configuration of the product. rsc.org Similarly, chiral N-heterocyclic carbene (NHC) catalysts can be used to generate chiral enol intermediates that react enantioselectively. organic-chemistry.org

Chiral Auxiliaries: An alternative strategy involves covalently attaching a chiral molecule (an auxiliary) to one of the reactants. The auxiliary's chirality directs the reaction to proceed stereoselectively. After the reaction, the auxiliary is cleaved to yield the enantioenriched product. This method can be highly effective but is less atom-economical than catalytic approaches.

The development of these stereoselective methods allows for the synthesis of specific stereoisomers of this compound and its derivatives, which are valuable building blocks for more complex chiral molecules. psu.eduresearchgate.net

| Reaction | Catalyst Type | Specific Catalyst/Ligand | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Henry Reaction | Chiral Metal Complex | Copper(I) with Bis(sulfonamide)-Diamine Ligand | High | organic-chemistry.org |

| Henry Reaction | Chiral Metal Complex | Lanthanum-Lithium-(R)-(1)-Binol (LLB) | 92% | psu.edu |

| Michael Addition | Organocatalyst | Cinchonidine-Thiourea | Good to Excellent | rsc.org |

| Intramolecular Michael | Organocatalyst | Chiral Thiourea | Good to Excellent | rsc.org |

| Henry Reaction | Organocatalyst | Axially Chiral Guanidine | High | mdpi.com |

Analytical Methodologies for the Characterization and Analysis of 3 Nitromethyl Cyclohexanone

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure of 3-(Nitromethyl)cyclohexanone by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

In the ¹H NMR spectrum of this compound, the signals for the protons on the cyclohexane (B81311) ring are expected to appear in the range of 1.5 to 3.0 ppm. The protons alpha to the carbonyl group (at the C2 and C6 positions) would be deshielded and thus appear further downfield. The proton at the C3 position, being attached to the carbon bearing the nitromethyl group, will also experience a downfield shift. The two protons of the nitromethyl (-CH₂NO₂) group are significantly deshielded by the electron-withdrawing nitro group and are expected to resonate at approximately 4.4-4.6 ppm.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Cyclohexane ring protons | 1.5 - 3.0 | Multiplets |

| -CH₂NO₂ | 4.4 - 4.6 | Doublet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. The carbonyl carbon (C=O) is the most deshielded and will appear significantly downfield, typically in the range of 205-220 ppm. The carbon of the nitromethyl group (-CH₂NO₂) is also deshielded and is expected to appear around 75-85 ppm. The carbons of the cyclohexane ring will resonate at various positions in the aliphatic region of the spectrum. Due to the presence of the carbonyl group, four distinct signals are expected for the six carbons of the cyclohexanone (B45756) ring. libretexts.org

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 205 - 220 |

| -CH₂NO₂ | 75 - 85 |

| Cyclohexane ring carbons | 20 - 50 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will be characterized by the presence of a strong absorption band for the carbonyl group (C=O) of the cyclohexanone ring, typically appearing around 1715 cm⁻¹. orgchemboulder.com Additionally, the presence of the nitro group (-NO₂) will give rise to two strong and distinct absorption bands corresponding to its asymmetric and symmetric stretching vibrations. For aliphatic nitro compounds, the asymmetric stretch is typically observed in the range of 1550-1530 cm⁻¹, while the symmetric stretch appears around 1380-1360 cm⁻¹. orgchemboulder.comspectroscopyonline.com

Interactive Data Table: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Characteristic Absorption (cm⁻¹) | Intensity |

| C=O | Stretch | ~1715 | Strong |

| -NO₂ | Asymmetric Stretch | 1550 - 1530 | Strong |

| -NO₂ | Symmetric Stretch | 1380 - 1360 | Strong |

| C-H (alkane) | Stretch | 2960 - 2850 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and the fragmentation pattern of a compound. For this compound (C₇H₁₁NO₃), the molecular weight is 157.16 g/mol . The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z = 157.

Interactive Data Table: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 157 | [C₇H₁₁NO₃]⁺ (Molecular Ion) |

| 111 | [M - NO₂]⁺ |

| 97 | [M - CH₂NO₂]⁺ |

Chromatographic Analysis for Purity and Enantiomeric Excess Determination

Chromatographic techniques are essential for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the desired product.

Thin Layer Chromatography (TLC) for Reaction Monitoring

Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. libretexts.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactants and the appearance of the product over time. For a polar compound like this compound, a polar stationary phase such as silica (B1680970) gel is commonly used. The mobile phase, or eluent, is typically a mixture of a non-polar and a more polar solvent. A suitable starting solvent system for the TLC analysis of this compound could be a mixture of hexane (B92381) and ethyl acetate (B1210297), for example, in a 1:1 ratio. The ratio can be adjusted to achieve an optimal retention factor (Rf) for the product, ideally between 0.2 and 0.4. silicycle.com For very polar compounds, a system such as 5-10% methanol (B129727) in dichloromethane (B109758) may be more effective. silicycle.com

Flash Column Chromatography for Purification

Flash column chromatography is a preparative technique used to purify larger quantities of a compound from a mixture. hawachhplccolumn.com The principles are similar to TLC, but it is performed on a larger scale using a glass column packed with a stationary phase, typically silica gel. The choice of eluent for flash chromatography is often guided by prior TLC analysis. A solvent system that provides good separation and an appropriate Rf value on the TLC plate is a good starting point for the flash column. For this compound, a gradient elution, starting with a less polar solvent mixture (e.g., 20% ethyl acetate in hexane) and gradually increasing the polarity (e.g., to 50% ethyl acetate in hexane), can be effective for separating the desired product from less polar impurities and starting materials.

Gas Chromatography (GC) for Enantiomeric Excess

Gas chromatography (GC) utilizing a chiral stationary phase (CSP) is a powerful method for the enantioselective separation of volatile compounds like this compound. The separation is based on the differential interaction of the enantiomers with the chiral selector of the stationary phase, leading to different retention times.

Detailed research findings have demonstrated a successful method for the enantiomeric separation of this compound. nih.gov This method employs a Chirasildex G-TA chiral stationary phase. The enantiomers are resolved using a specific temperature program, which is crucial for achieving baseline separation.

The experimental conditions and results from this analysis are summarized in the table below.

| Parameter | Value |

|---|---|

| Chiral Stationary Phase | Chirasildex G-TA |

| Temperature Program | 70 °C to 120 °C at 10 °C/min |

| Retention Time (Minor Enantiomer) | 58.48 min |

| Retention Time (Major Enantiomer) | 59.90 min |

This established GC method provides a reliable and reproducible approach for determining the enantiomeric excess of this compound, which is essential for quality control in asymmetric synthesis.

High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess

Emerging Trends and Future Research Directions for 3 Nitromethyl Cyclohexanone

Development of Green and Sustainable Synthetic Protocols

The synthesis of 3-(nitromethyl)cyclohexanone and related γ-nitro ketones, traditionally achieved through the Michael addition of nitromethane (B149229) to cyclohexenone, is undergoing a green transformation. Researchers are actively exploring methods that reduce environmental impact by minimizing waste, avoiding hazardous solvents, and lowering energy consumption.

Solvent-Free and Solid-Supported Synthesis: A significant trend is the move towards solvent-free reaction conditions. nih.govrsc.org Grinding techniques, where reactants are physically ground together, have been successfully employed for Michael additions, offering a catalyst- and solvent-free protocol that proceeds rapidly and efficiently. nih.gov This method not only simplifies the procedure but also reduces pollution and cost. nih.gov Another approach involves using solid supports like silica (B1680970) or basic alumina, which can facilitate the reaction under mild, heterogeneous conditions, often eliminating the need for organic solvents during the reaction and workup. rsc.orgacs.org For instance, the conjugate addition of α-nitro ketones to enones proceeds in good yields on silica under solventless conditions. rsc.org

Alternative Solvents and Energy Sources: The use of greener solvents is another key area. Ionic liquids are being investigated as recyclable reaction media that can also enhance selectivity. researchgate.netuniv-amu.frijsdr.org Water, the most environmentally benign solvent, has also been used for Michael additions of nitroalkanes, sometimes with the aid of a phase-transfer catalyst to overcome solubility issues. sctunisie.org

Microwave irradiation is emerging as an alternative energy source that dramatically reduces reaction times compared to conventional heating. nih.govnih.govorganic-chemistry.org Microwave-assisted synthesis, often combined with solvent-free conditions, represents a significant step towards more sustainable chemical processes. researchgate.net For example, the Robinson annulation to form cyclohexenones has been achieved in minutes under solvent-free microwave conditions, a stark contrast to the hours required for conventional methods.

Table 1: Comparison of Green Synthetic Protocols for Michael Additions

| Method | Catalyst/Support | Solvent | Energy Source | Key Advantages |

| Grinding | None | Solvent-Free | Mechanical | Rapid, catalyst-free, low waste nih.gov |

| Solid Support | Silica / Alumina | Solvent-Free | Conventional | Mild conditions, easy purification rsc.orgacs.org |

| Ionic Liquids | [bmIm]OH | Ionic Liquid | Conventional | Recyclable, can act as catalyst researchgate.netijsdr.org |

| Microwave | K₂CO₃ / PTC | Solvent-Free | Microwave | Drastically reduced reaction times researchgate.net |

Exploration of Novel Catalytic Systems for Enhanced Selectivity

Achieving high stereoselectivity in the synthesis of this compound is crucial, as the biological activity of chiral molecules often depends on their specific stereochemistry. Organocatalysis has become a dominant strategy in this field, offering a metal-free alternative to traditional catalysts. tcichemicals.com

Bifunctional Organocatalysts: The most significant progress has been made with bifunctional organocatalysts, which possess both a Lewis basic site (e.g., an amine) to activate the nucleophile (nitromethane) and a Lewis acidic or hydrogen-bond donor site (e.g., thiourea (B124793), squaramide) to activate the electrophile (cyclohexenone). nih.govacs.orgresearchgate.net This dual activation mechanism allows for highly organized transition states, leading to excellent control over enantioselectivity and diastereoselectivity. encyclopedia.pub

Chiral thioureas derived from amino acids or diamines, such as (R,R)-1,2-diphenylethylenediamine, are highly effective. nih.govrsc.orgresearchgate.net These catalysts operate through a network of hydrogen bonds that orient the reactants precisely, affording Michael adducts in high yields and enantiomeric excesses (ee) up to 98%. researchgate.net

Proline and its Derivatives: L-proline and its derivatives are another cornerstone of organocatalysis. nih.govlibretexts.org These catalysts typically operate via an enamine mechanism, where the ketone reacts with the secondary amine of the catalyst to form a nucleophilic enamine intermediate. libretexts.org Modified proline catalysts, such as tetrazole and acylsulfonamide derivatives, have shown superior performance to proline itself, offering higher yields and selectivities, often at lower catalyst loadings and in a broader range of solvents. nih.govorganic-chemistry.org Chiral ionic liquids based on pyrrolidine (B122466) have also been developed as efficient and recyclable organocatalysts for these transformations. organic-chemistry.org

Table 2: Performance of Selected Organocatalysts in Asymmetric Michael Additions

| Catalyst Type | Example Catalyst | Activation Mode | Typical ee (%) | Reference |

| Bifunctional Thiourea | (R,R)-DPEN-derived | H-Bonding / Brønsted Base | 90-98 | researchgate.net |

| Bifunctional Thiourea | Takemoto's Catalyst | H-Bonding / Brønsted Base | 94 | encyclopedia.pub |

| Proline Derivative | Pyrrolidine-based Ionic Liquid | Enamine | >95 | organic-chemistry.org |

| Proline Derivative | Tetrazole-based | Enamine / H-Bonding | >90 | organic-chemistry.org |

Expansion of Synthetic Applications in Natural Product and Drug Synthesis Relevant Intermediates

The synthetic versatility of the nitro group makes this compound a powerful building block for constructing more complex and biologically relevant molecules. nih.govmdpi.com The nitro group can be readily converted into a variety of other functional groups, including amines, ketones, and oximes, providing access to a wide range of derivatives. mdpi.comnih.gov

Synthesis of Bioactive Scaffolds: Chiral γ-nitro ketones like this compound are key intermediates in the synthesis of active pharmaceutical ingredients (APIs). nih.govgoogle.com For example, the reduction of the nitro group leads directly to γ-amino ketones, which can be further cyclized or modified. The resulting 3-substituted cyclohexylamine (B46788) derivatives are important structural motifs in many bioactive compounds. mdpi.com Organocascade reactions starting from γ-nitrocarbonyl intermediates are a powerful strategy for the enantioselective synthesis of complex, nitro-containing cyclic frameworks that show promise as novel therapeutic agents. nih.govnih.gov

Applications in Total Synthesis: The Michael addition products of nitroalkanes are valuable intermediates in the total synthesis of natural products. nih.gov The ability to install a nitrogen atom and create a new carbon-carbon bond stereoselectively in a single step is highly advantageous. For instance, the adduct from the reaction of cyclohexanone (B45756) and a nitroalkene has been converted into a 3-phenyloctahydroindole, a precursor for compounds like Pancracine. mdpi.com The development of efficient catalytic methods to produce these intermediates facilitates the synthesis of complex natural products and their analogues for medicinal chemistry studies. mdpi.com

Computational Studies and Reaction Design

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the outcomes of reactions involving this compound. researchgate.netrsc.orgd-nb.info These theoretical studies provide deep insights into reaction mechanisms, the nature of transition states, and the origins of stereoselectivity.

Mechanism Elucidation: DFT calculations have been used to model the entire reaction pathway for organocatalyzed nitro-Michael additions. chemrxiv.orgrsc.org These studies can confirm the dual activation mechanism of bifunctional catalysts, showing how hydrogen bonding between the catalyst's thiourea moiety and the nitroalkene, along with the interaction of the basic amine with the ketone, lowers the activation energy. rsc.org By calculating the free energy profiles for different potential pathways, researchers can determine the rate-determining step and identify the most stable transition state structures. rsc.orgnih.gov

Predicting Stereoselectivity: A major goal of computational studies is to predict which enantiomer or diastereomer will be the major product. rsc.org By comparing the energies of the different transition states leading to the possible stereoisomers, the enantiomeric excess can be calculated and compared with experimental results. mdpi.comrsc.org For example, DFT calculations have successfully rationalized the stereochemical outcome of the Michael addition of cyclohexanone to nitroolefins catalyzed by a DPEN-based thiourea catalyst by identifying the most stable transition state. mdpi.com This predictive power is crucial for the rational design of new, more effective catalysts. d-nb.info Computational models can screen potential catalyst structures in silico, saving significant time and resources in the lab. mdpi.com

Table 3: Key Insights from Computational Studies on Nitro-Michael Additions

| Computational Method | Focus of Study | Key Finding | Significance |

| DFT (Energy Profile) | Reaction Mechanism | C-C bond formation is often the rate-determining step. rsc.org | Explains experimental observations and guides optimization. |

| DFT (Transition States) | Origin of Stereoselectivity | Non-covalent interactions (e.g., H-bonding, CH-π) in the TS control the stereochemical outcome. nih.gov | Enables rational design of catalysts with higher selectivity. |

| DFT (Functional Benchmarking) | Accuracy of Models | Range-separated functionals like ωB97X-D are necessary for accurate modeling of thio-Michael additions. acs.org | Ensures reliability of computational predictions. |

| DFT / KIE Analysis | Mechanistic Details | Confirmed an E1cB mechanism for nitro group elimination in a related formal C-H alkylation. nih.gov | Provides detailed understanding of complex reaction cascades. |

Q & A

Q. What are the recommended methods for synthesizing 3-(Nitromethyl)cyclohexanone in laboratory settings?

Methodological Answer:

- Nitroalkylation via Michael Addition: Introduce the nitromethyl group to cyclohexanone derivatives using nitroalkanes (e.g., nitromethane) under basic or acidic conditions. For example, analogous synthesis routes for nitro-substituted cyclohexanones involve β-nitroketone formation via conjugate addition .

- Catalytic Functionalization: Utilize transition-metal catalysts (e.g., Pd-based systems) to facilitate selective nitromethylation. Insights from phenol hydrogenation to cyclohexanone derivatives suggest Pd@mpg-C₃N₄ as a potential catalyst for nitro-group introduction under mild conditions .

- Characterization: Confirm structure via ¹H NMR (e.g., δ 2.2–2.4 ppm for cyclohexanone protons, δ 4.0–4.5 ppm for nitromethyl groups) and IR spectroscopy (C=O stretch ~1700 cm⁻¹, NO₂ asymmetric stretch ~1550 cm⁻¹) .

Q. How can ¹H NMR spectroscopy distinguish this compound from structural isomers?

Methodological Answer:

Q. What safety protocols are critical for handling this compound in the laboratory?

Methodological Answer:

- Toxicity Mitigation: Classify as a flammable liquid (UN 1993) and follow GHS Category 3 guidelines. Use fume hoods to avoid inhalation and nitrile gloves for skin protection .

- Waste Management: Neutralize nitro-containing waste with reducing agents (e.g., Fe/NH₄Cl) before disposal to prevent explosive byproducts .

Advanced Research Questions

Q. How can catalytic systems like Pd@mpg-C₃N₄ be optimized for selective functionalization in nitro-substituted cyclohexanone derivatives?

Methodological Answer:

- Catalyst Design: Enhance Pd dispersion on mesoporous carbon nitride (mpg-C₃N₄) to improve nitro-group selectivity. Adjust pore size (e.g., 10–20 nm) to accommodate bulky nitromethyl groups .

- Reaction Conditions: Optimize hydrogen pressure (1–5 atm) and temperature (25–80°C) to balance conversion and selectivity. Monitor byproduct formation (e.g., over-reduction to amines) via GC-MS .

Q. What computational methods are effective for analyzing conformational stability in this compound?

Methodological Answer:

- DFT Calculations: Use B3LYP/6-31G(d) to model chair conformations of the cyclohexanone ring. The nitromethyl group at the 3-position favors equatorial orientation to minimize steric strain .

- Thermodynamic Data: Reference NIST thermochemical datasets (e.g., ΔfH°gas) to predict stability under varying temperatures .

Q. How can kinetic modeling resolve contradictions in byproduct formation during nitro-group reactions?

Methodological Answer:

- Mechanistic Studies: Apply a three-level factorial experimental design to quantify byproducts (e.g., nitroso intermediates). Use HPLC or GC-MS for real-time monitoring .

- Solvent Cage Effects: Account for solvent interactions (e.g., aqueous vs. organic media) that stabilize radical intermediates, as shown in cyclohexane autoxidation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.